
2-Fluoro-1-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(2-methoxyphenyl)ethanone is a chemical compound with the CAS Number: 2967-87-5 . It has a molecular weight of 168.17 . The compound is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro-1-(2-methoxyphenyl)ethanone . The InChI code for this compound is 1S/C9H9FO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
2-Fluoro-1-(2-methoxyphenyl)ethanone is a powder . It has a melting point of 89-91 degrees Celsius .Scientific Research Applications
Synthesis of Novel Compounds and Antimicrobial Activity
Synthesis of Schiff Bases : Utilized in synthesizing Schiff bases with antimicrobial properties. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, showed significant antimicrobial activity in various derivatives (Puthran et al., 2019).
Synthesis of Antimicrobial Derivatives : Formation of novel compounds like 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, showing potential antimicrobial activity (Nagamani et al., 2018).
Advancements in Synthesis Techniques
Sonochemical Synthesis Method : A study demonstrated the synthesis of chalcone derivatives using a sonochemical method, which was more efficient and energy-saving compared to conventional methods. This involved the condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone (Jarag et al., 2011).
Synthesis of Isoxazoles Derivatives : Creation of isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone. These compounds were also tested for their antimicrobial activity against various organisms (Kumar et al., 2019).
Tuning of Solid-State Fluorescence
- Regulating Fluorescence Properties : In a study, 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone was synthesized and crystallized to provide different types of crystals with varying fluorescent colors and properties (Dong et al., 2012).
Crystal Structure Analysis
- Crystallographic Studies : Detailed crystal structure analysis of compounds like 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, providing insights into molecular conformations and interactions (Kesternich et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-1-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFIWKFQTBFJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2967-87-5 |
Source


|
| Record name | 2-fluoro-1-(2-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

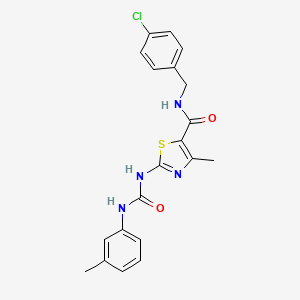
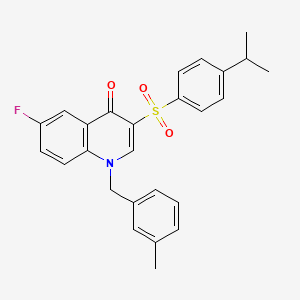

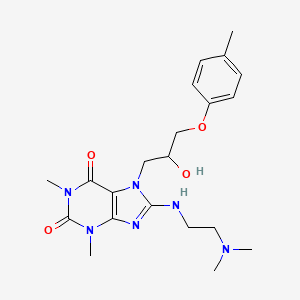
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2955678.png)
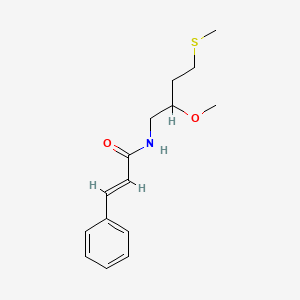
![1-(2-bromophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2955683.png)
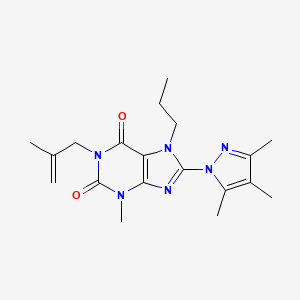
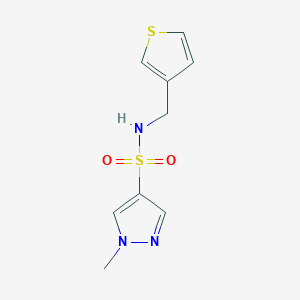
![1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2955686.png)

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide](/img/structure/B2955688.png)
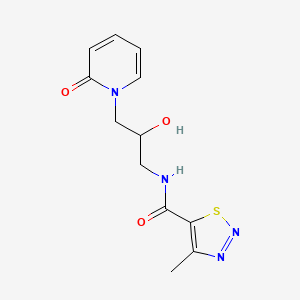
![1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione](/img/structure/B2955690.png)